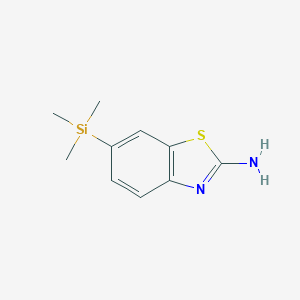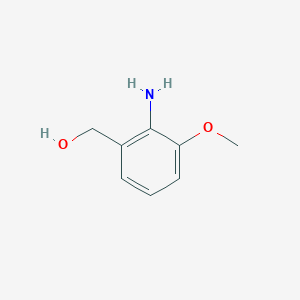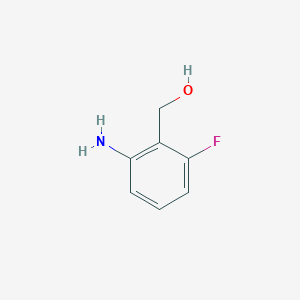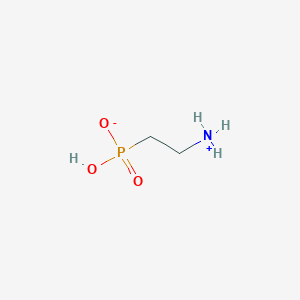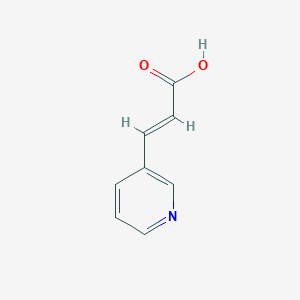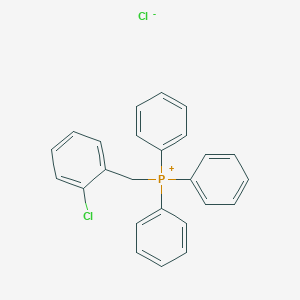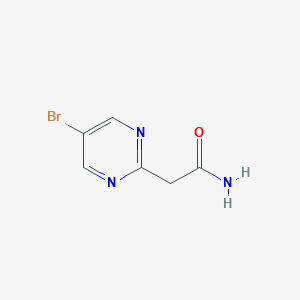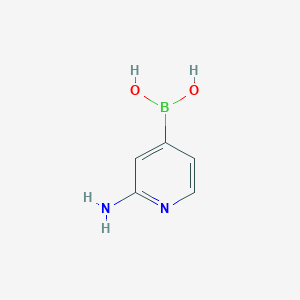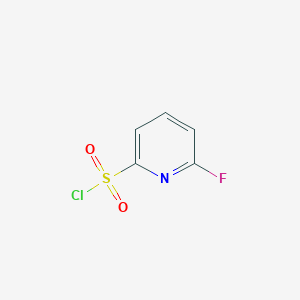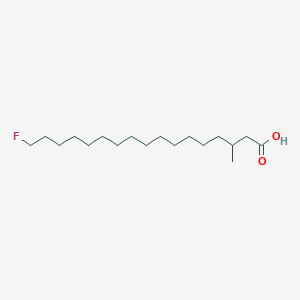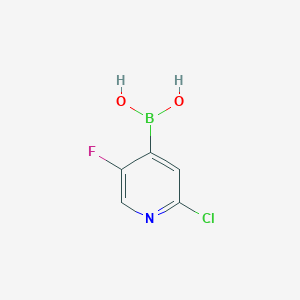
2-Chloro-5-fluoropyridine-4-boronic acid
説明
“2-Chloro-5-fluoropyridine-4-boronic acid” is a chemical compound with the empirical formula C5H4BClFNO2 . It is a solid substance and is used in research and development .
Synthesis Analysis
The synthesis of boronic acids and their derivatives, such as “2-Chloro-5-fluoropyridine-4-boronic acid”, often involves catalytic protodeboronation of pinacol boronic esters . This process utilizes a radical approach . Protodeboronation has been paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .
Molecular Structure Analysis
The molecular weight of “2-Chloro-5-fluoropyridine-4-boronic acid” is 175.35 . The SMILES string representation of its structure is OB(O)C1=CC(Cl)=NC=C1F .
Chemical Reactions Analysis
Boronic acids, including “2-Chloro-5-fluoropyridine-4-boronic acid”, are often used in Suzuki–Miyaura cross-coupling reactions . These reactions are widely applied in organic chemistry due to their mild and functional group tolerant reaction conditions .
Physical And Chemical Properties Analysis
“2-Chloro-5-fluoropyridine-4-boronic acid” is a solid substance . Its exact physical and chemical properties such as boiling point, melting point, and density are not specified in the available resources .
科学的研究の応用
Suzuki–Miyaura Coupling
Field
Organic Chemistry
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used as a reagent in Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Method of Application
The Suzuki–Miyaura coupling reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Boronic acids, like “2-Chloro-5-fluoropyridine-4-boronic acid”, are transferred from boron to palladium .
Results
The success of the Suzuki–Miyaura coupling originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Protodeboronation of Pinacol Boronic Esters
Field
Organic Synthesis
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used in the protodeboronation of pinacol boronic esters .
Method of Application
The protodeboronation of 1°, 2° and 3° alkyl boronic esters is achieved using a radical approach .
Results
The protodeboronation was further used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Precursor to Biologically Active Molecules
Field
Medicinal Chemistry
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used as a precursor to biologically active molecules .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of biologically active molecules .
Results
The molecules synthesized using “2-Chloro-5-fluoropyridine-4-boronic acid” include heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity and carboxyindoles with HCV NS5B polymerase inhibitory activity .
Synthesis of Antitubercular Drug Analogues
Field
Pharmaceutical Chemistry
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used to synthesize analogues of the antitubercular drug .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of antitubercular drug analogues .
Results
The synthesized analogues of the antitubercular drug could potentially have improved efficacy or reduced side effects compared to the original drug .
Synthesis of Heteroaryl Benzylureas
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used as a precursor to synthesize heteroaryl benzylureas with glycogen synthase kinase 3 inhibitory activity .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of heteroaryl benzylureas .
Results
The synthesized heteroaryl benzylureas have shown glycogen synthase kinase 3 inhibitory activity, which could potentially be used in the treatment of diseases such as Alzheimer’s, bipolar disorder, and cancer .
Synthesis of Carboxyindoles
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used as a precursor to synthesize carboxyindoles with HCV NS5B polymerase inhibitory activity .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of carboxyindoles .
Results
The synthesized carboxyindoles have shown HCV NS5B polymerase inhibitory activity, which could potentially be used in the treatment of Hepatitis C .
Synthesis of Pyrazolyl- and Thienyl-aminohydantoins
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used as a precursor to synthesize pyrazolyl- and thienyl-aminohydantoins with BACE1 inhibitory activity .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of pyrazolyl- and thienyl-aminohydantoins .
Results
The synthesized pyrazolyl- and thienyl-aminohydantoins have shown BACE1 inhibitory activity, which could potentially be used in the treatment of Alzheimer’s disease .
Synthesis of (−)-Δ8-THC and Cholesterol
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used in the synthesis of methoxy protected (−)-Δ8-THC and cholesterol .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of (−)-Δ8-THC and cholesterol .
Results
The synthesized (−)-Δ8-THC and cholesterol could potentially have improved efficacy or reduced side effects compared to the original compounds .
Synthesis of δ- ®-coniceine and Indolizidine 209B
Application
“2-Chloro-5-fluoropyridine-4-boronic acid” can be used in the formal total synthesis of δ- ®-coniceine and indolizidine 209B .
Method of Application
The specific methods of application are not detailed, but it involves the use of “2-Chloro-5-fluoropyridine-4-boronic acid” in the synthesis of δ- ®-coniceine and indolizidine 209B .
Results
The synthesized δ- ®-coniceine and indolizidine 209B could potentially have improved efficacy or reduced side effects compared to the original compounds .
Safety And Hazards
特性
IUPAC Name |
(2-chloro-5-fluoropyridin-4-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4BClFNO2/c7-5-1-3(6(10)11)4(8)2-9-5/h1-2,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJHRCHRHBBOCGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4BClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90647882 | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-fluoropyridine-4-boronic acid | |
CAS RN |
951677-47-7 | |
| Record name | B-(2-Chloro-5-fluoro-4-pyridinyl)boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951677-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-5-fluoropyridin-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90647882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)
